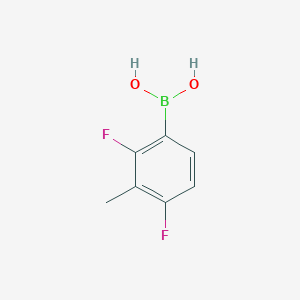

Ácido (2,4-difluoro-3-metilfenil)borónico

Descripción general

Descripción

“(2,4-Difluoro-3-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BF2O2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

Boronic acids, including “(2,4-Difluoro-3-methylphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis

The molecular structure of “(2,4-Difluoro-3-methylphenyl)boronic acid” is essentially planar . This indicates electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis

Boronic acids, such as “(2,4-Difluoro-3-methylphenyl)boronic acid”, have been used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also react with aryl aldehydes using a Ni catalyst to produce fluorodiarylmethanols .Physical And Chemical Properties Analysis

“(2,4-Difluoro-3-methylphenyl)boronic acid” has a molecular weight of 171.94 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

“Ácido (2,4-difluoro-3-metilfenil)borónico” se utiliza en la reacción de acoplamiento cruzado de Suzuki–Miyaura (SM) . Esta reacción es posiblemente la reacción de formación de enlaces carbono-carbono catalizada por metales de transición más ampliamente aplicada hasta la fecha . El éxito de esta reacción se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a grupos funcionales, con un reactivo organoboro relativamente estable, fácil de preparar y generalmente benigno para el medio ambiente .

Síntesis de derivados de bifenilos fluorados

Este compuesto se utiliza para sintetizar derivados de bifenilos fluorados mediante la reacción de acoplamiento cruzado de Suzuki con haluros de arilo y heteroarilo .

Producción de fluorodiarilmetanoles

“this compound” se utiliza para producir fluorodiarilmetanoles mediante la reacción con aldehídos aromáticos utilizando un catalizador de Ni .

Síntesis de fluorodiazaborininas conjugadas

Este compuesto se utiliza para sintetizar fluorodiazaborininas conjugadas mediante el tratamiento con diaminas a través de una reacción de deshidratación intermolecular. Estas fluorodiazaborininas se utilizan para la detección de explosivos .

Aplicaciones de detección

Los ácidos boroónicos, incluido el “(2,4-difluoro-3-metilfenil)borónico”, se utilizan cada vez más en diversas áreas de investigación, incluidas las aplicaciones de detección . Las interacciones de los ácidos boroónicos con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro conducen a su utilidad en varias aplicaciones de detección .

Herramientas bioquímicas

Los ácidos boroónicos se utilizan como herramientas bioquímicas para diversos fines, incluida la interferencia en las vías de señalización, la inhibición de enzimas y los sistemas de administración celular .

Mecanismo De Acción

Target of Action

The primary target of (2,4-Difluoro-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The (2,4-Difluoro-3-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The (2,4-Difluoro-3-methylphenyl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of (2,4-Difluoro-3-methylphenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action of (2,4-Difluoro-3-methylphenyl)boronic acid is influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound.

Safety and Hazards

Propiedades

IUPAC Name |

(2,4-difluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVQAPSBQZFLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)

![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)

![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)